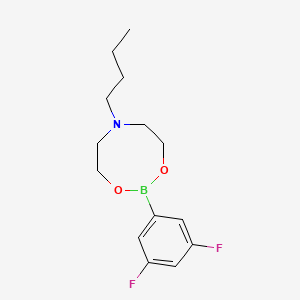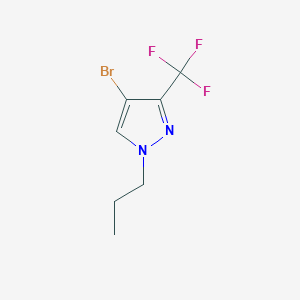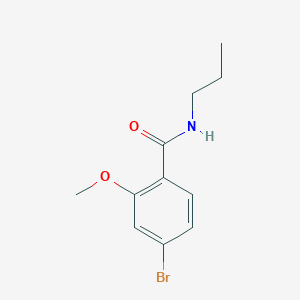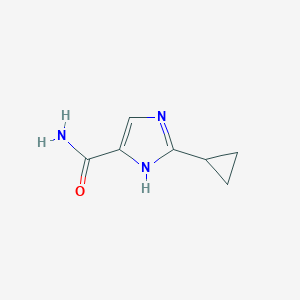![molecular formula C17H25NO4 B1378145 4-Hydroxy-4-[2-(hydroxyméthyl)phényl]pipéridine-1-carboxylate de tert-butyle CAS No. 1384724-11-1](/img/structure/B1378145.png)
4-Hydroxy-4-[2-(hydroxyméthyl)phényl]pipéridine-1-carboxylate de tert-butyle
Vue d'ensemble
Description
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, it was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Molecular Structure Analysis
The molecular formula of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is C11H21NO4 . Its molecular weight is 231.29 g/mol . The InChI code is 1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-4-11(15,8-13)5-7-12/h13,15H,4-8H2,1-3H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate include a molecular weight of 231.29 g/mol , a topological polar surface area of 70 Ų , and a rotatable bond count of 3 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique
Voici une analyse complète des applications de recherche scientifique du 4-Hydroxy-4-[2-(hydroxyméthyl)phényl]pipéridine-1-carboxylate de tert-butyle basée sur les informations disponibles :
Dégradation ciblée des protéines (Développement des PROTAC)
Ce composé est utilisé comme liaison semi-flexible dans le développement des chimeras de ciblage de la protéolyse (PROTAC). Les PROTAC sont une nouvelle classe d’agents thérapeutiques qui ciblent les protéines pour leur dégradation. La nature semi-flexible de cette liaison est cruciale car elle permet une orientation et une distance appropriées entre la protéine d’intérêt et la ligase E3 de l’ubiquitine, ce qui est nécessaire pour l’ubiquitination et la dégradation subséquente de la protéine cible .
Recherche sur la tuberculose
Il existe une application potentielle de ce composé dans la recherche sur la tuberculose. Plus précisément, il peut être impliqué dans des processus qui génèrent une force motrice des protons, essentielle à la survie de Mycobacterium tuberculosis dans des conditions hypoxiques présentes au sein des granulomes infectés .
Safety and Hazards
The compound is classified as Eye Irritant 2 and Skin Irritant 2 . It also has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Orientations Futures
The future directions of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate are likely to be in the field of targeted protein degradation, specifically in the development of PROTACs . Its role as a semi-flexible linker could be crucial in optimizing the 3D orientation of the degrader and thus ternary complex formation .
Mécanisme D'action
Target of Action
It is noted that similar compounds are used as semi-flexible linkers in protac (proteolysis-targeting chimera) development for targeted protein degradation . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their function or degradation . The exact interaction and resulting changes would depend on the specific target protein and the context within the cell.
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. In the case of PROTACs, the ubiquitin-proteasome system is involved, which is a pathway responsible for protein degradation and turnover .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target protein. In the case of PROTACs, the result is typically the degradation of the target protein, which can lead to changes in cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, the efficacy of PROTACs can be influenced by the expression levels of the target protein and the E3 ligase .
Analyse Biochimique
Biochemical Properties
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate plays a significant role in biochemical reactions, particularly in the context of targeted protein degradation. It interacts with various enzymes and proteins, facilitating the formation of ternary complexes that lead to the ubiquitination and subsequent degradation of target proteins . The compound’s hydroxyl and piperidine groups are crucial for its binding interactions with biomolecules, enhancing its efficacy in biochemical processes.
Cellular Effects
The effects of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with target proteins leads to their degradation, thereby altering cellular pathways and functions . This can result in changes in cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate exerts its effects through binding interactions with target proteins and enzymes. It acts as a linker in PROTACs, facilitating the recruitment of E3 ubiquitin ligases to the target protein. This interaction leads to the ubiquitination and degradation of the target protein by the proteasome . The compound’s structure, particularly the hydroxyl and piperidine groups, is essential for its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular pathways and functions.
Dosage Effects in Animal Models
The effects of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate in animal models are dose-dependent. At lower doses, the compound effectively induces the degradation of target proteins without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in normal cellular functions and potential organ damage. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies.
Metabolic Pathways
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s metabolic pathways can influence its bioavailability and efficacy, making it essential to understand these processes for effective drug development.
Transport and Distribution
The transport and distribution of Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
Tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for its role in targeted protein degradation and other biochemical processes.
Propriétés
IUPAC Name |
tert-butyl 4-hydroxy-4-[2-(hydroxymethyl)phenyl]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(20)18-10-8-17(21,9-11-18)14-7-5-4-6-13(14)12-19/h4-7,19,21H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFEDFYOIPSLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=CC=C2CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![8-Amino-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1378069.png)
![8-Aminomethyl-3-Boc-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1378070.png)

![{[1-(4-Morpholinylmethyl)cyclopropyl]methyl}amine dihydrochloride](/img/structure/B1378073.png)






